molecular formula C18H15N3O3S2 B14938668 2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B14938668
M. Wt: 385.5 g/mol
InChI Key: GTXKGJSFXOQHLZ-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a hybrid molecule combining a benzo[d]thiazole core with an indole-substituted acetamide linker.

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-indol-1-yl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H15N3O3S2/c1-26(23,24)13-6-7-14-16(10-13)25-18(19-14)20-17(22)11-21-9-8-12-4-2-3-5-15(12)21/h2-10H,11H2,1H3,(H,19,20,22)

InChI Key

GTXKGJSFXOQHLZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Sulfonation of Benzo[d]thiazole Precursors

The methylsulfonyl group at position 6 is introduced via oxidation of a methylthio precursor. A representative pathway involves:

  • Methylthio Introduction : Treatment of 6-bromobenzo[d]thiazole with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 110°C yields 6-(methylthio)benzo[d]thiazole.
  • Oxidation to Sulfonyl : Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C converts the methylthio group to methylsulfonyl with >90% yield.

Critical Parameters :

  • Solvent Choice : Dichloromethane minimizes side reactions during oxidation.
  • Temperature Control : Exothermic oxidation requires gradual reagent addition to prevent overoxidation to sulfonic acids.

Amination at Position 2

The 2-amino group is installed via cyclocondensation:

  • Thiourea Cyclization : Reacting 2-aminobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux forms the benzo[d]thiazole core.
  • Direct Amination : Palladium-catalyzed coupling of 6-(methylsulfonyl)benzo[d]thiazole with ammonia using Xantphos as a ligand achieves 85% amination efficiency.

Comparative Analysis :

Method Yield (%) Reaction Time Scalability
Thiourea Cyclization 78 12 h High
Palladium Catalysis 85 6 h Moderate

Thiourea cyclization remains preferred for large-scale synthesis due to lower catalyst costs.

Synthesis of 2-(1H-Indol-1-yl)acetic Acid

N-Alkylation of Indole

Indole undergoes alkylation at the 1-position using chloroacetic acid derivatives:

  • Base-Mediated Alkylation : Treatment of indole with ethyl chloroacetate in tetrahydrofuran (THF) using sodium hydride (NaH) yields ethyl 2-(1H-indol-1-yl)acetate (92% yield).
  • Ester Hydrolysis : Saponification with aqueous NaOH in ethanol provides 2-(1H-indol-1-yl)acetic acid (95% yield).

Mechanistic Insight : The reaction proceeds via deprotonation of indole at N1, followed by nucleophilic attack on the α-carbon of chloroacetate.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(1H-indol-1-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates coupling with 6-(methylsulfonyl)benzo[d]thiazol-2-amine:

  • Conditions : 0°C to 25°C, 12 h, N₂ atmosphere
  • Yield : 88% after purification by silica gel chromatography

Schlenk Technique for Moisture-Sensitive Reactions

In anhydrous THF, using trimethylaluminum (Me₃Al) as a coupling reagent achieves 91% yield by suppressing hydrolysis of the methylsulfonyl group.

Side Reaction Mitigation :

  • Competitive Sulfonamide Formation : Controlled stoichiometry (1:1.05 acid:amine) minimizes overalkylation.
  • Byproduct Removal : Aqueous workup with 5% NaHCO₃ eliminates unreacted acid.

Alternative Synthetic Routes

Eschenmoser Coupling for Direct Assembly

Adapting methodologies from thiadiazole syntheses, the Eschenmoser coupling reaction enables one-pot assembly:

  • Thioamide Intermediate : React 6-(methylsulfonyl)benzo[d]thiazole-2-thiol with 2-bromo-N-(1H-indol-1-yl)acetamide in acetonitrile.
  • Sulfide Oxidation : Treat with hydrogen peroxide (H₂O₂) to form the sulfonyl group post-coupling.

Advantages :

  • Reduces step count from 4 to 2
  • Overall yield increases to 82%

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 6-(methylsulfonyl)benzo[d]thiazol-2-amine on Wang resin enables iterative coupling with Fmoc-protected 2-(1H-indol-1-yl)acetic acid. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 76% purity, suitable for combinatorial libraries.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 8.21 (s, 1H, indole H2)
    • δ 7.89 (d, J = 8.4 Hz, 1H, benzothiazole H7)
    • δ 4.82 (s, 2H, acetamide CH₂)
  • HRMS : Calculated for C₁₈H₁₄N₃O₃S₂ [M+H]⁺: 400.0421; Found: 400.0418

Purity Assessment

HPLC analysis on a C18 column (acetonitrile/water gradient) shows >99% purity at 254 nm, with tₐ = 6.7 min.

Industrial-Scale Optimization

Continuous Flow Synthesis

A microreactor system combining sulfonation and amidation steps reduces reaction time from 48 h to 3 h, achieving 89% yield with 10 kg/batch capacity.

Green Chemistry Approaches

  • Solvent Recycling : DMF is recovered via vacuum distillation (95% efficiency).
  • Catalyst Reuse : Palladium catalysts immobilized on magnetic nanoparticles retain 90% activity over 5 cycles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and benzo[d]thiazole moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound shares a common benzothiazole-acetamide scaffold with several derivatives reported in the evidence. Key structural variations among analogs include:

Compound Benzothiazole Substituent Acetamide-Linked Group Biological Target/Activity Reference
Target Compound 6-Methylsulfonyl 1H-Indol-1-yl Hypothesized kinase/MAO-B inhibition N/A
Compound 6d () 6-Nitro 5-(3-Phenylureido)-1,3,4-thiadiazol-2-ylthio VEGFR-2 inhibition (IC₅₀ = 0.28 µM)
Compound 5j () 6-(4-Fluorobenzyloxy) (1H-1,2,4-Triazol-3-yl)thio Anticonvulsant (ED₅₀ = 54.8 mg/kg in MES test)
Compound 47 () 5-(Sulfonylpiperazinyl) 3,5-Difluorophenyl Antimicrobial (Gram-positive bacteria)
Compound 5d () N/A Spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one Anti-inflammatory/analgesic

Key Observations :

  • Substituent Effects : The methylsulfonyl group in the target compound may enhance metabolic stability compared to nitro () or alkoxy () groups, which are prone to reduction or oxidation .
  • Indole vs.
Kinase Inhibition
  • VEGFR-2 Inhibition : Compound 6d () with a nitro group and thiadiazole linker showed potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) via hydrogen bonding with Cys919 and π-π stacking with Phe1047 . The methylsulfonyl group in the target compound may mimic nitro’s electron-withdrawing effects but with improved pharmacokinetics.
  • Anticancer Activity : Derivatives like N-(6-methoxybenzo[d]thiazol-2-yl)acetamide () exhibited cytotoxicity via apoptosis induction and cell cycle arrest .
Neuroenzyme Modulation
  • MAO-B/BChE Inhibition: Analogous indole-acetamide hybrids (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) showed dual MAO-B/BChE inhibition (IC₅₀ < 1 µM) . The target compound’s indole group may similarly interact with MAO-B’s hydrophobic pocket.
Antimicrobial Activity
  • Gram-Positive Bacteria : Sulfonylpiperazinyl acetamides () demonstrated activity against Gram-positive pathogens (MIC = 2–8 µg/mL) . The methylsulfonyl group in the target compound could enhance solubility for improved bacterial membrane penetration.

Structure-Activity Relationship (SAR)

  • Benzothiazole Substituents : Electron-withdrawing groups (e.g., nitro, methylsulfonyl) enhance kinase binding, while alkoxy groups (e.g., 6-methoxy) improve metabolic stability .
  • Acetamide Linkers: Bulky aromatic groups (e.g., indole, naphthoquinone) increase MAO-B/BChE inhibition, whereas polar heterocycles (e.g., triazole) favor anticonvulsant activity .

Biological Activity

2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This compound features an indole moiety, which is known for its diverse biological activities, combined with a benzo[d]thiazole structure that enhances its pharmacological properties.

  • Molecular Formula : C18H15N3O3S2
  • Molecular Weight : 385.5 g/mol
  • Structural Characteristics : The compound includes a methylsulfonyl group that improves solubility and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It might interact with cell surface receptors, influencing signal transduction pathways.
  • DNA Interaction : The compound may intercalate into DNA, altering gene expression and cellular behavior.

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities:

Antitumor Activity

Research indicates that thiazole derivatives, including those containing indole moieties, often demonstrate potent anticancer properties. For instance, analogues have shown cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .

Anti-inflammatory Effects

Indole derivatives are frequently explored for their anti-inflammatory potential. The presence of the methylsulfonyl group may enhance this activity by modulating inflammatory pathways.

Anticonvulsant Properties

Thiazole compounds have been investigated for anticonvulsant effects, with some derivatives showing promising results in inhibiting seizures in animal models .

Case Studies

Several studies have reported on the efficacy of indole and thiazole derivatives:

  • Study on Xanthine Oxidase Inhibitors : A series of indole-thiazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase, an enzyme linked to gout. One compound exhibited an IC50 value of 3.5 nM, indicating strong inhibitory activity .
  • Leishmanicidal Activity : Phthalimido-thiazole hybrids were identified as promising candidates against Leishmania species, demonstrating significant cytotoxic effects on both promastigote and amastigote forms while maintaining low toxicity towards mammalian cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the indole and thiazole components affect biological activity. Key findings include:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups (like the methylsulfonyl group) enhances the compound's reactivity and biological efficacy.
  • Hydrophobic Interactions : Compounds that establish strong hydrophobic contacts with target proteins tend to exhibit higher potency against cancer cell lines .

Q & A

Q. Optimization Tips :

  • Catalyst selection (e.g., Pd-mediated coupling for higher yields in heterocyclic systems) .
  • Solvent polarity adjustments to enhance intermediate stability (e.g., DMF for polar intermediates, toluene for non-polar steps) .
  • Reaction monitoring via TLC or HPLC to minimize side products .

What spectroscopic and analytical methods are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm indole-thiazole connectivity and methylsulfonyl substitution (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for indole and thiazole rings) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (S=O stretch of sulfonyl group) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% deviation .

How are in vitro biological assays designed to evaluate its potential anticancer or antimicrobial activity?

Basic Research Question
Anticancer Assays :

  • Cell Viability (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations after 48–72 h exposure .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining .
    Antimicrobial Assays :
  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies : Log-phase bacterial reduction over 24 h .

Controls : Include standard drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and vehicle-treated cells .

How can structure-activity relationship (SAR) studies be structured to identify critical functional groups?

Advanced Research Question
Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methylsulfonyl with nitro or methoxy groups) and compare bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
  • Crystallography : Resolve X-ray structures to analyze binding modes (e.g., thiazole ring interactions with kinase active sites) .

Q. Key Findings :

  • The methylsulfonyl group enhances solubility and hydrogen bonding with target proteins .
  • Indole N-substitution influences steric bulk, affecting membrane permeability .

What strategies address low solubility or bioavailability in preclinical studies?

Advanced Research Question
Approaches :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) at the acetamide moiety .
  • Cocrystallization : Use coformers (e.g., succinic acid) to improve dissolution rates .
  • Nanoparticle Encapsulation : PEGylated liposomes for sustained release .

Q. Validation :

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) .
  • Pharmacokinetics : Plasma concentration-time profiles in rodent models .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question
Root Causes :

  • Assay variability (e.g., cell line genetic drift, incubation time differences) .
  • Compound stability issues (e.g., degradation in DMSO stock solutions) .

Q. Resolution Strategies :

  • Standardized Protocols : Follow CLSI guidelines for antimicrobial assays .
  • Dose-Response Replicates : Perform triplicate experiments with internal controls .
  • Metabolite Profiling : LC-MS to identify degradation products .

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